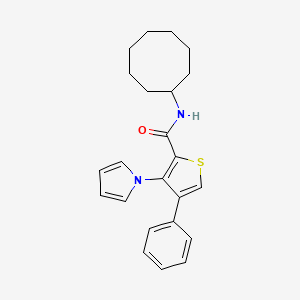![molecular formula C18H18ClN5O B6483690 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291833-06-1](/img/structure/B6483690.png)
5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is converted to SN-38 in the body, which is the active metabolite responsible for its anti-cancer activity. SN-38 is a topoisomerase I inhibitor, which means that it blocks the activity of the enzyme topoisomerase I, which is necessary for DNA replication and repair. By blocking the activity of this enzyme, SN-38 is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to be effective in the treatment of several types of cancer, including colorectal, lung, and ovarian cancer. This compound has also been found to have anti-inflammatory and anti-angiogenic effects, which may be beneficial in the treatment of certain types of cancer. In addition, this compound has been found to have anti-tumor effects, which may be due to its ability to inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments is its water solubility, which makes it easy to handle and store. In addition, this compound is a prodrug, which means that it is rapidly converted to the active metabolite SN-38 in the body, making it an ideal choice for studying the mechanisms of action of anti-cancer agents. However, this compound has been found to be toxic to some cell lines, and therefore, it is important to use it with caution in laboratory experiments.
Orientations Futures
5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been found to be effective in the treatment of certain types of cancer, and further research is needed to explore its potential in the treatment of other types of cancer. In addition, further research is needed to explore the potential synergistic effects of combination therapies involving this compound and other anti-cancer agents. Furthermore, further research is needed to explore the potential of this compound in the treatment of inflammatory and angiogenic diseases. Finally, further research is needed to explore the potential of this compound as a prodrug for other active anti-cancer agents.
Méthodes De Synthèse
5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is synthesized by a multi-step reaction process. The first step involves the condensation of 4-chlorophenylacetic acid and 3-phenylpropylisocyanide to form the intermediate, 4-chloro-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. This intermediate is then reacted with sodium azide to form the final product, this compound. The reaction is carried out in aqueous solution and is highly efficient.
Applications De Recherche Scientifique
5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied in the field of cancer research. It has been found to be effective in the treatment of several types of cancer, including colorectal, lung, and ovarian cancer. In addition, this compound has been used to study the mechanisms of action of anti-cancer agents, as well as the potential for synergistic effects of combination therapies. This compound has also been used to study the pharmacokinetics and pharmacodynamics of anti-cancer agents.
Propriétés
IUPAC Name |
5-(4-chloroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-14-8-10-15(11-9-14)21-17-16(22-24-23-17)18(25)20-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,20,25)(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGRQJCSPMEAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483614.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B6483638.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483649.png)
![2-(3,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483657.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B6483663.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483666.png)
![5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483677.png)
![N-[(4-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483678.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483686.png)
![5-[(4-chlorophenyl)amino]-N-[(3-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483688.png)
![5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483694.png)
![5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483697.png)